

# Pharmacokinetics and pharmacodynamics of topical AH001

Author: BenchChem Technical Support Team. Date: December 2025



An in-depth analysis of the pharmacokinetics and pharmacodynamics of topical AH-001, a novel first-in-class protein degrader for the treatment of androgenetic alopecia (AGA). This document is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

AH-001 is an investigational small molecule protein degrader developed by AnHorn Medicines for the topical treatment of androgenetic alopecia.[1][2] As a targeted therapy, AH-001 is designed to selectively eliminate the androgen receptor (AR), a key driver of hormone-related hair loss, directly at the site of application.[2][3] This localized approach aims to minimize systemic exposure and reduce the risk of adverse effects commonly associated with oral hormonal inhibitors.[1][3] Preclinical studies have demonstrated its efficacy in reversing dihydrotestosterone (DHT)-induced hair loss, and the compound has recently completed a Phase I clinical trial in the United States.[1][2][3]

# **Pharmacodynamics: Mechanism of Action**

The primary pharmacodynamic effect of AH-001 is the targeted degradation of the androgen receptor. Unlike traditional inhibitors that block the receptor's activity, AH-001 actively reduces the concentration of AR protein in the cell.

Signaling Pathway of AH-001 in Androgenetic Alopecia:







AH-001 functions as a selective protein degrader. It operates by recruiting an E3 ubiquitin ligase to the androgen receptor, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome.[1] This action directly addresses the root cause of androgenetic alopecia by eliminating the receptor responsible for mediating the effects of DHT on hair follicles.[3]





Click to download full resolution via product page

Caption: Mechanism of action of AH-001 in targeted androgen receptor degradation.



# Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

The pharmacokinetic profile of topical AH-001 is designed to maximize local drug concentration in the scalp while minimizing systemic absorption. As of late 2025, detailed quantitative pharmacokinetic data from human trials are not yet fully published. However, the design of the Phase I clinical trial provides insight into the parameters being evaluated.

### **Preclinical Pharmacokinetics**

Preclinical data suggests that topical administration of AH-001 leads to significant local activity with limited systemic exposure, contributing to a favorable safety profile.[1]

## **Clinical Pharmacokinetics (Phase I)**

A Phase I clinical trial (NCT06927960) was conducted to evaluate the safety, tolerability, and pharmacokinetics of AH-001.[4] The trial's positive results, indicating the drug was safe and well-tolerated with no drug-related adverse events, suggest low systemic absorption.[2][3]

Table 1: Summary of Phase I Clinical Trial Design for AH-001 Pharmacokinetics

| Parameter         | Single Ascending Dose (SAD)                    | Multiple Ascending Dose (MAD)                  |
|-------------------|------------------------------------------------|------------------------------------------------|
| Population        | Healthy Volunteers (Male and Female)           | Male Subjects with Androgenetic Alopecia       |
| Concentrations    | 0.2%, 0.5%, 1%, and 2%                         | 0.2%, 0.5%, 1%, and 2%                         |
| Application Site  | Upper Arm                                      | Scalp                                          |
| Primary Objective | Evaluate safety, tolerability, and PK profiles | Evaluate safety, tolerability, and PK profiles |

Source: ClinicalTrials.gov, NCT06927960[4]

# **Experimental Protocols**



Detailed methodologies for the clinical evaluation of topical AH-001 are outlined in the Phase I trial protocol.

## Phase I Clinical Trial Methodology (NCT06927960)

This study was a randomized, double-blind, placebo-controlled trial to assess single and multiple ascending doses of AH-001.

#### Study Design:

- Part 1: Single Ascending Dose (SAD)
  - Subjects: Healthy male and non-pregnant, non-breastfeeding female volunteers.
  - Procedure: A single topical dose of AH-001 (at concentrations of 0.2%, 0.5%, 1%, or 2%)
     or placebo was applied to the skin of the upper arm.
  - Assessments: Pharmacokinetic blood samples were collected at pre-determined time points to assess systemic exposure. Safety and tolerability were monitored throughout.
- Part 2: Multiple Ascending Dose (MAD)
  - Subjects: Male subjects diagnosed with mild to severe androgenetic alopecia (Norwood Hamilton Scale III to VII).
  - Procedure: Subjects applied AH-001 or placebo to the scalp daily for a specified period.
     Doses were escalated across different cohorts.
  - Assessments: Pharmacokinetic profiles were evaluated at steady state. Local and systemic safety and tolerability were assessed.





Click to download full resolution via product page

Caption: Experimental workflow for the Phase I clinical trial of AH-001.

Inclusion Criteria (Abbreviated):

- SAD Cohorts: Healthy subjects with undamaged skin on the upper arm.[4]
- MAD Cohorts: Male subjects with a clinical diagnosis of mild to severe AGA.[4]

Exclusion Criteria (Abbreviated):

- History of allergy to the investigational drug.[4]
- Use of systemic or topical treatments known to affect hair growth within a specified washout period.[4]
- Visible skin disease at the application site.[4]

# **Quantitative Data**

As of the date of this document, specific quantitative results from the Phase I study (e.g., Cmax, AUC, t1/2, skin concentration) have not been publicly released. The primary outcome reported is the confirmation of safety and tolerability across all tested doses.[2] Preclinical data



on efficacy has been described qualitatively as showing a significant reversal of DHT-induced hair loss.[1]

Table 2: Publicly Available Data on Topical AH-001

| Data Point             | Finding                                                      | Source                  |
|------------------------|--------------------------------------------------------------|-------------------------|
| Phase I Safety         | Safe and well-tolerated across all dose levels (0.2% to 2%). | Press Release[2][3]     |
| Phase I Adverse Events | No drug-related adverse events reported.                     | Press Release[2][3]     |
| Preclinical Efficacy   | Effectively reverses DHT-induced hair loss.                  | Company Presentation[1] |
| Systemic Exposure      | Implied to be minimal based on safety data.                  | Press Release[1][3]     |

## **Conclusion**

Topical AH-001 is a promising drug candidate for androgenetic alopecia with a novel pharmacodynamic mechanism of targeted androgen receptor degradation. The pharmacokinetic strategy focuses on localized delivery to maximize efficacy at the hair follicle while minimizing systemic side effects. The successful completion of the Phase I trial confirms its safety and tolerability in humans. Future publications from the Phase I study and subsequent Phase II trials will be critical to fully elucidating the quantitative pharmacokinetic and pharmacodynamic characteristics of AH-001.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. AH-001 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]



- 2. AI-Designed Drug AH-001 Complete U.S. Phase I Trial, Demonstrating Excellent Safety and Tolerability [prnewswire.com]
- 3. AnHorn Medicines' Al-Designed Hair Loss Drug AH-001 Completes Phase I Trial with Excellent Safety Profile [trial.medpath.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [Pharmacokinetics and pharmacodynamics of topical AH001]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230206#pharmacokinetics-and-pharmacodynamics-of-topical-ah001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com